molecular formula C23H39NO19 B10777401 3'-beta-Sialyl-beta-lactose CAS No. 64839-32-3

3'-beta-Sialyl-beta-lactose

Cat. No.: B10777401
CAS No.: 64839-32-3
M. Wt: 633.6 g/mol
InChI Key: CILYIEBUXJIHCO-LPTWSRJFSA-N
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Description

3’-beta-Sialyl-beta-lactose is a complex carbohydrate composed of sialic acid linked to lactose. It is a type of human milk oligosaccharide, which are the third most abundant component in human milk after lactose and fat. This compound plays a crucial role in infant nutrition and health, contributing to the development of the immune system and gut microbiota.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-beta-Sialyl-beta-lactose typically involves enzymatic methods due to the complexity of the molecule. One common approach is the use of a multi-enzymatic cascade in a one-pot biosynthesis. This method employs enzymes such as sialyltransferases to transfer sialic acid to lactose under optimized conditions, including specific pH, temperature, and the presence of cofactors like cytidine monophosphate .

Industrial Production Methods

Industrial production of 3’-beta-Sialyl-beta-lactose often utilizes genetically engineered microorganisms, such as Escherichia coli, to enhance yield and efficiency. These microorganisms are modified to express the necessary enzymes for the biosynthesis of the compound. The process involves fermentation, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3’-beta-Sialyl-beta-lactose can undergo various chemical reactions, including:

    Hydrolysis: Breaking down into its monosaccharide components.

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Glycosylation: Addition of sugar moieties to form more complex carbohydrates.

Common Reagents and Conditions

    Hydrolysis: Typically performed using acidic or enzymatic conditions.

    Oxidation: Often involves reagents like periodate or enzymatic oxidases.

    Glycosylation: Requires glycosyltransferases and activated sugar donors.

Major Products

    Hydrolysis: Produces sialic acid and lactose.

    Oxidation: Results in the formation of aldehydes or ketones.

    Glycosylation: Leads to the formation of more complex oligosaccharides.

Scientific Research Applications

3’-beta-Sialyl-beta-lactose has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 3’-beta-Sialyl-beta-lactose exerts its effects involves its interaction with specific receptors on the surface of cells. It can mimic the natural ligands of these receptors, thereby blocking the binding of pathogens and preventing infections. Additionally, it can modulate the immune response and promote the growth of beneficial gut bacteria .

Comparison with Similar Compounds

Similar Compounds

    6’-Sialyllactose: Another human milk oligosaccharide with sialic acid linked at a different position.

    Lacto-N-neotetraose: A neutral oligosaccharide found in human milk.

    Lacto-N-tetraose: Another neutral oligosaccharide with a different structure.

Uniqueness

3’-beta-Sialyl-beta-lactose is unique due to its specific linkage of sialic acid to lactose, which imparts distinct biological functions. Its ability to prevent pathogen adhesion and modulate the immune system sets it apart from other similar compounds .

Properties

CAS No.

64839-32-3

Molecular Formula

C23H39NO19

Molecular Weight

633.6 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C23H39NO19/c1-6(28)24-11-7(29)2-23(22(37)38,42-18(11)12(31)8(30)3-25)43-19-13(32)9(4-26)40-21(16(19)35)41-17-10(5-27)39-20(36)15(34)14(17)33/h7-21,25-27,29-36H,2-5H2,1H3,(H,24,28)(H,37,38)/t7-,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19-,20-,21-,23-/m0/s1

InChI Key

CILYIEBUXJIHCO-LPTWSRJFSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O

Origin of Product

United States

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